molecular formula C7H6Cl2S B1367653 (2,6-Dichlorophenyl)methanethiol CAS No. 66279-47-8

(2,6-Dichlorophenyl)methanethiol

Cat. No. B1367653
CAS RN: 66279-47-8
M. Wt: 193.09 g/mol
InChI Key: MRYKGHAIIFWEEQ-UHFFFAOYSA-N
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Description

“(2,6-Dichlorophenyl)methanethiol” is a chemical compound with the molecular formula C7H6Cl2S . It has a molecular weight of 193.1 .


Molecular Structure Analysis

The InChI code of “this compound” is 1S/C7H6Cl2S/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 . This indicates the presence of 7 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 1 sulfur atom in the molecule .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 193.09400 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the resources .

Scientific Research Applications

Methanethiol Oxidation and Transition-Metal Mediation

  • Ascorbate and Transition-Metal Mediation : Methanethiol oxidation in the presence of transition metals and ascorbate demonstrates significant chemical interactions. This study explored the behavior of methanethiol in buffer solutions, highlighting the role of transition metals like Cu(II) and Fe(III) in catalyzing oxidation processes, a fundamental aspect of chemical reactions involving methanethiols (Chin & Lindsay, 1994).

Synthesis and Spectral Characterization

  • Polymorphs of o,o’-Dichloro Dibenzyl Disulfide : The study on 2-chlorophenyl methanethiol and its conversion into disulfide polymorphs underlines the significance of methanethiol compounds in synthesizing new chemical structures. These findings are crucial for understanding the molecular structures and potential applications of methanethiol derivatives (Srivastava et al., 2010).

Catalytic Synthesis Processes

  • Catalytic Synthesis from Hydrogen Sulfide and Carbon Monoxide : The research on the direct synthesis of methanethiol from CO and H2S using sulfided vanadium catalysts emphasizes the role of methanethiols in catalytic processes. This study sheds light on the mechanisms and efficiency of methanethiol formation, highlighting its importance in industrial chemistry (Mul, Wachs, & Hirschon, 2003).

Environmental and Toxicity Indicators

  • Methanethiol as an Indicator of Toxicity in Anaerobic Treatment : The production of methanethiol in response to various inhibitors in a biological process serves as an important indicator of environmental stress and toxicity. This study provides valuable insights into the applications of methanethiol as a biomarker in environmental science and toxicology (Zitomer, Owens, & Speece, 2000).

Adsorption Studies

  • Adsorption Site on Au(111) Surface : The investigation of methanethiolate adsorption on the Au(111) surface at the single-molecule level using STM and DFT highlights the significance of methanethiols in surface chemistry and nanotechnology. This study contributes to the understanding of chemisorptive bonding at the atomic level (Maksymovych, Sorescu, & Yates, 2006).

Mechanism of Action

The mechanism of action of “(2,6-Dichlorophenyl)methanethiol” is not specified in the available resources. The mechanism of action generally refers to how a compound interacts with biological systems, which is often not applicable or not studied for many chemical compounds .

properties

IUPAC Name

(2,6-dichlorophenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2S/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYKGHAIIFWEEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CS)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552436
Record name (2,6-Dichlorophenyl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66279-47-8
Record name (2,6-Dichlorophenyl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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